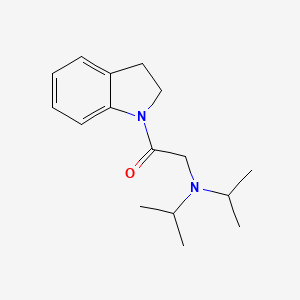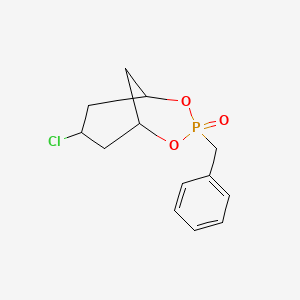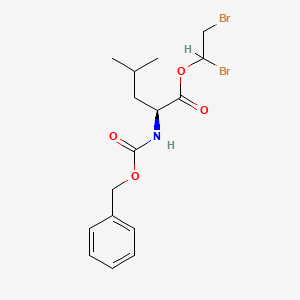
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester is a synthetic compound derived from L-Leucine, an essential amino acid This compound is characterized by the presence of a phenylmethoxycarbonyl group and a 1,2-dibromoethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-Leucine is protected using a phenylmethoxycarbonyl (carbobenzyloxy) group.
Esterification: The carboxyl group of the protected L-Leucine is esterified with 1,2-dibromoethanol under acidic conditions to form the 1,2-dibromoethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-Leucine are reacted with phenylmethoxycarbonyl chloride in the presence of a base to protect the amino group.
Esterification: The protected L-Leucine is then esterified with 1,2-dibromoethanol using a suitable catalyst to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester undergoes various chemical reactions, including:
- **
Substitution Reactions: The dibromoethyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Properties
CAS No. |
64187-28-6 |
|---|---|
Molecular Formula |
C16H21Br2NO4 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
1,2-dibromoethyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C16H21Br2NO4/c1-11(2)8-13(15(20)23-14(18)9-17)19-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)/t13-,14?/m0/s1 |
InChI Key |
MWBCSJGUOPXLDB-LSLKUGRBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


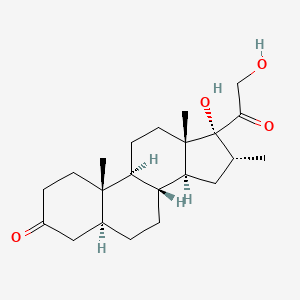
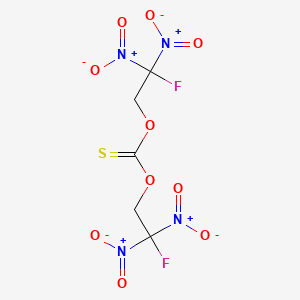
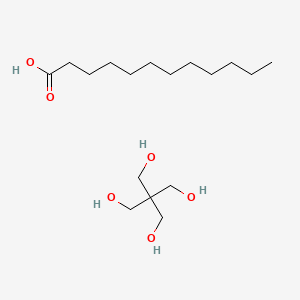
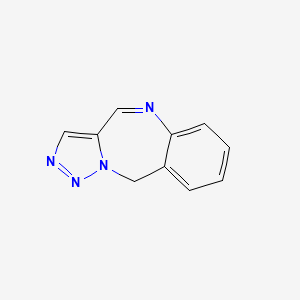


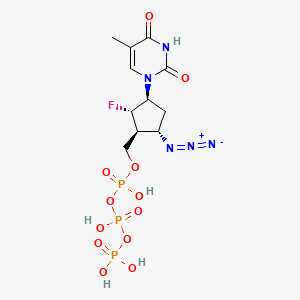

![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
